

Toxicological Profile of 2-Aminophenanthrene: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Aminophenanthrene

Cat. No.: B1582492

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For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the toxicological profile of **2-aminophenanthrene**, a polycyclic aromatic amine. While research on this specific compound is not as extensive as for some other polycyclic aromatic hydrocarbons (PAHs) and their derivatives, this document synthesizes the available scientific literature to offer insights into its metabolic activation, genotoxicity, potential carcinogenicity, and other toxicological endpoints. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by not only presenting the current state of knowledge but also by identifying critical knowledge gaps and suggesting avenues for future research. The information herein is grounded in established scientific principles and supported by references to authoritative sources.

Introduction to 2-Aminophenanthrene

2-Aminophenanthrene is a polycyclic aromatic amine (PAA) with the chemical formula $C_{14}H_{11}N$.^{[1][2]} It is a derivative of phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH).^[3] PAAs are a class of compounds that are of significant toxicological interest due to their potential for metabolic activation to genotoxic and carcinogenic species. **2-Aminophenanthrene** is primarily used in research as a model compound to study the mechanisms of toxicity of aromatic amines.^[3] Its acetylated form, 2-acetylaminophenanthrene

(2-AAP), is a known carcinogen in animal models, making the study of its parent amine, **2-aminophenanthrene**, particularly relevant.[\[4\]](#)[\[5\]](#)

Table 1: Physicochemical Properties of **2-Aminophenanthrene**

| Property | Value | Source |
|--|-----------------------------------|---|
| Molecular Formula | C ₁₄ H ₁₁ N | [1] [2] |
| Molecular Weight | 193.24 g/mol | [1] |
| CAS Number | 3366-65-2 | [1] [2] |
| Appearance | Solid | [6] |
| LogP (Octanol/Water Partition Coefficient) | 3.575 | [1] |
| Water Solubility (log ₁₀ ws in mol/L) | -4.71 | [1] |

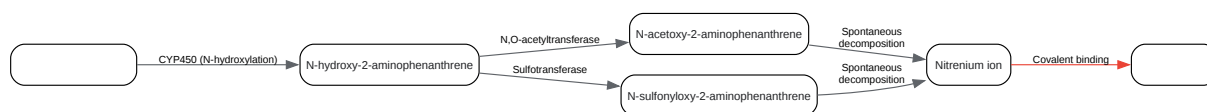
Metabolic Activation and Detoxification

The toxicity of many aromatic amines, including **2-aminophenanthrene**, is intrinsically linked to their metabolic fate. The biotransformation of these compounds is a double-edged sword, leading to both detoxification and metabolic activation to reactive electrophiles that can damage cellular macromolecules.

Phase I Metabolism: Bioactivation

Phase I metabolism of aromatic amines is primarily mediated by the cytochrome P450 (CYP) enzyme system.[\[7\]](#)[\[8\]](#) The key initial step in the bioactivation of many aromatic amines is N-hydroxylation, which converts the amino group to a hydroxylamino group.[\[9\]](#) This reaction is catalyzed by various CYP isoforms, with CYP1A2 and CYP1B1 being particularly important for the metabolism of PAHs and related compounds.[\[10\]](#)[\[11\]](#) In the case of **2-aminophenanthrene**, N-hydroxylation would lead to the formation of N-hydroxy-**2-aminophenanthrene**. This metabolite is considered a proximate carcinogen, as it is more reactive than the parent amine and can be further activated.[\[12\]](#)

Further activation of N-hydroxy-**2-aminophenanthrene** can occur through O-esterification by phase II enzymes, such as N,O-acetyltransferase or sulfotransferase, to form highly reactive N-acetoxy or N-sulfonyloxy esters. These esters can spontaneously decompose to form a highly electrophilic nitrenium ion, which can readily react with nucleophilic sites on DNA.[13]



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*Metabolic activation pathway of **2-aminophenanthrene** leading to DNA adduct formation.*

Phase II Metabolism: Detoxification

Phase II metabolism generally involves the conjugation of xenobiotics or their phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion.[14][15][16] For **2-aminophenanthrene** and its metabolites, key phase II reactions include glucuronidation and sulfation.[17][18] These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.[16] Conjugation can occur on the amino group or on hydroxylated metabolites, leading to the formation of highly polar and readily excretable glucuronide and sulfate conjugates.

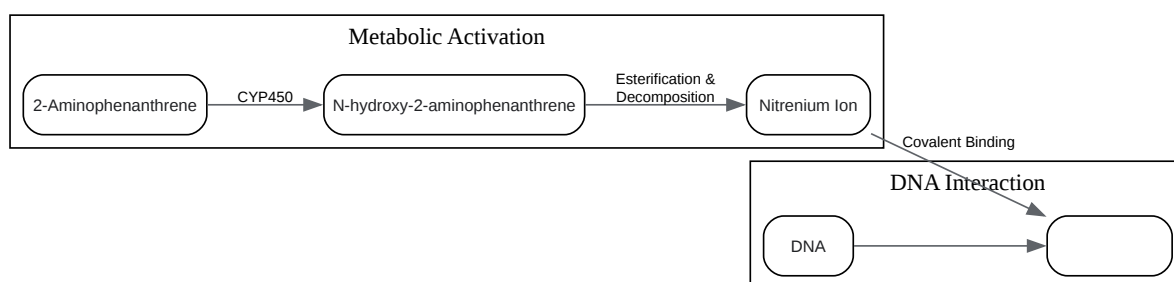
Genotoxicity

The primary mechanism of toxicity for many aromatic amines is their ability to cause genetic damage after metabolic activation.

DNA Adduct Formation

The ultimate carcinogenic metabolites of **2-aminophenanthrene**, particularly the nitrenium ion, can covalently bind to DNA, forming DNA adducts.[13][19] Studies on the acetylated form, 2-acetylaminophenanthrene, have shown that its reactive metabolite, N-hydroxy-**2-aminophenanthrene**, forms adducts with DNA. The major adducts identified are N-(deoxyadenosin-8-yl)-**2-aminophenanthrene** and 1-(deoxyguanosin-N2-yl)-**2-**

aminophenanthrene.^{[4][20]} Minor adducts with deoxyadenosine have also been detected.^[4] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations.^[19]



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